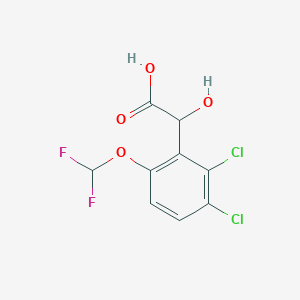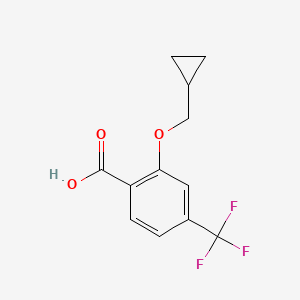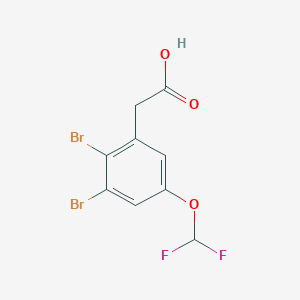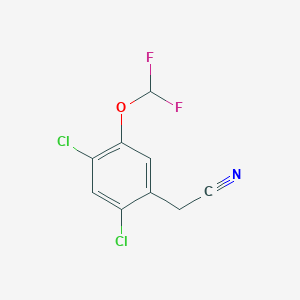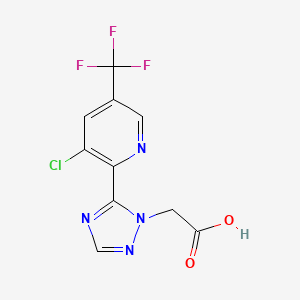
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid
説明
The compound “2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom, and a triazole ring, which is a five-membered ring containing three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines are often synthesized using various methods, including the reaction of 2-chloropyridine .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring and a triazole ring, both of which are aromatic and contain nitrogen atoms. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry known for its high electronegativity .科学的研究の応用
Synthesis and Antimicrobial Activity
The derivative compounds of 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid have been studied for their synthesis and antimicrobial activity. Specifically, the derivatives were shown to exhibit good antifungal activity against pathogens such as A. niger, C. Neoformans, and A. fumigatus, providing an avenue for further research into potential antimicrobial applications (Hunashal et al., 2012).
Molecular and Supramolecular Structures
Research has also focused on the synthesis and structural assessment of compounds derived from this acid. For instance, studies involving Hg(II) complexes offer insights into molecular and supramolecular structures, potentially guiding future applications in various fields of chemistry and material science (Castiñeiras et al., 2018).
Biological Assessment
The compound's derivatives have been subject to biological assessment, notably in the synthesis of novel acetamides with an oxadiazol cycle. This synthesis represents a method for producing functionalized derivatives, which can be significant in the development of new pharmacological agents (Karpina et al., 2019).
作用機序
Mode of Action
Without specific target information, it’s challenging to describe the exact mode of action of this compound. Based on its structural features, it may interact with its targets via hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Pharmacokinetics
Its molecular weight (23958 g/mol) and physical properties suggest that it may have reasonable bioavailability . It’s stored at 2-8°C, indicating that it’s stable under standard refrigeration conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature suggests that it may be sensitive to heat . .
特性
IUPAC Name |
2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O2/c11-6-1-5(10(12,13)14)2-15-8(6)9-16-4-17-18(9)3-7(19)20/h1-2,4H,3H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOIPJHZPBNVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=NN2CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



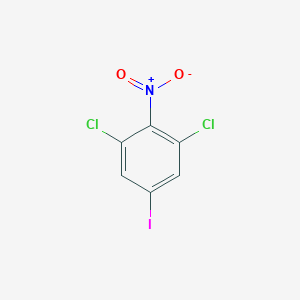
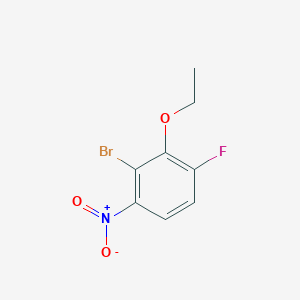
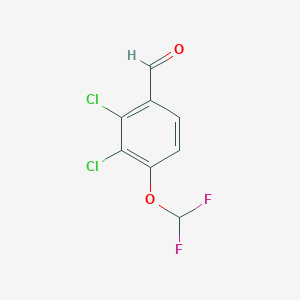
![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)
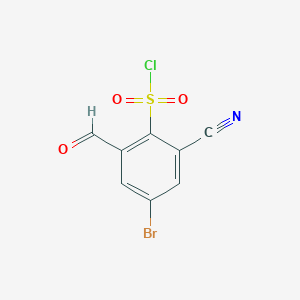
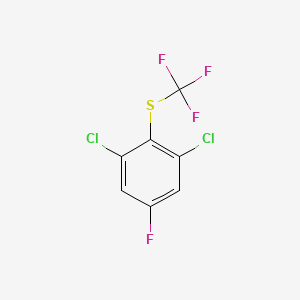
![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)
